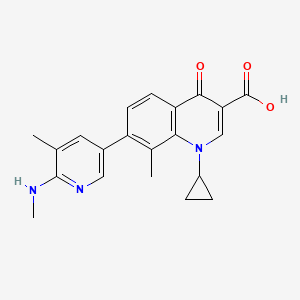

Ozenoxacin

Übersicht

Beschreibung

Ozenoxacin is a quinolone antibiotic used for the treatment of impetigo . It is sold under the brand names Ozanex and Xepi . A 1% topical cream is approved for treatment of impetigo in Canada and in the United States . Ozenoxacin is active against some bacteria that have developed resistance to fluoroquinolone antibiotics .

Synthesis Analysis

Ozenoxacin is synthesized by the Pd-catalyzed cross-coupling of a bromoquinolone and a pyridyl tributylstannane (Stille coupling) . The pyridyl tributylstannane is synthesized from the corresponding dihalopyridine .

Molecular Structure Analysis

The molecular formula of Ozenoxacin is C21H21N3O3 . Its molar mass is 363.417 g·mol−1 . The IUPAC name is 1-Cyclopropyl-8-methyl-7-[5-methyl-6-(methylamino)-3-pyridinyl]-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid .

Chemical Reactions Analysis

The synthesis of Ozenoxacin involves a Pd-catalyzed cross-coupling of a bromoquinolone and a pyridyl tributylstannane (Stille coupling) .

Physical And Chemical Properties Analysis

Ozenoxacin is a small molecule . Its average weight is 363.417 and its monoisotopic weight is 363.158291548 . The chemical formula is C21H21N3O3 .

Wissenschaftliche Forschungsanwendungen

Treatment of Inflammatory Acne

Ozenoxacin has been shown to have potent antimicrobial activities against both Gram-negative and Gram-positive bacteria, which makes it widely used for the treatment of inflammatory acne. It inhibits the production of pro-inflammatory cytokines like interleukin (IL)-6, IL-8, and tumor necrosis factor-alpha by human epidermal keratinocytes and THP-1 cells, a human monocyte cell line . This anti-inflammatory activity may contribute significantly to its therapeutic effects on inflammatory acne.

Impetigo Management

Impetigo, a contagious bacterial skin infection, is another area where Ozenoxacin has been applied. A study demonstrated the formulation and optimization of Ozenoxacin nano-emulgel for the treatment of Impetigo using a Quality by Design (QbD) approach. The optimized nano-emulgel showed significant in-vitro, ex-vivo, and in-vivo anti-bacterial activity, making it a stable and effective alternative for Impetigo treatment .

Superficial Skin Infections

Research has explored the potential of Ozenoxacin in treating other superficial skin infections, such as folliculitis and cellulitis, with promising results. Its broad antimicrobial spectrum makes it a candidate for further investigation in this field .

Pharmacological Properties and Clinical Efficacy

Ozenoxacin’s pharmacological properties, including its bacteriostatic and bactericidal activity against pathogens like S. aureus and Streptococcus pyogenes, are crucial for its role in treating skin and soft-tissue infections. These properties are being reviewed comprehensively to understand its clinical efficacy better .

Anti-Inflammatory Effects

Apart from its antimicrobial properties, Ozenoxacin has shown significant anti-inflammatory effects. It inhibits the phosphorylation of mitogen-activated protein kinases and degradation of IκB-α, which are key factors in the inflammatory response pathway. This suggests a dual role for Ozenoxacin in both antimicrobial and anti-inflammatory capacities .

Topical Quinolone Antimicrobial Agent

As a topical quinolone antimicrobial agent, Ozenoxacin is being studied for its efficacy in various formulations, including creams and gels. Its ability to inhibit microbial growth at low concentrations makes it a valuable agent for topical applications .

Nano-Emulgel Formulation Development

The development of Ozenoxacin in a nano-emulgel formulation has been a significant step forward. This formulation has shown enhanced release, permeation, and skin retention properties, which could lead to improved therapeutic outcomes .

Dermal Exposure and Toxicity Studies

To ensure the safe application of Ozenoxacin, studies on dermal exposure and toxicity are essential. Preclinical tests have been conducted to evaluate its safety profile, which is a critical aspect of its research applications .

Wirkmechanismus

Target of Action

Ozenoxacin is a quinolone antibiotic drug . Its primary targets are the bacterial DNA replication enzymes DNA gyrase A and topoisomerase IV . These enzymes are essential for bacterial DNA replication activities, including supercoiling, supercoil relaxation, chromosomal condensation, and chromosomal decatenation .

Mode of Action

Ozenoxacin executes its mechanism of action by entering into bacterial cells and acting to inhibit its primary targets, DNA gyrase A and topoisomerase IV . The inhibition of these enzymes disrupts bacterial DNA replication activities, leading to the bactericidal action of ozenoxacin .

Biochemical Pathways

The biochemical pathways affected by ozenoxacin primarily involve bacterial DNA replication. By inhibiting DNA gyrase A and topoisomerase IV, ozenoxacin disrupts the supercoiling and relaxation of DNA, as well as chromosomal condensation and decatenation . This disruption prevents the bacteria from properly replicating their DNA, leading to cell death .

Pharmacokinetics

Ozenoxacin is a topical antibiotic that exhibits no or negligible systemic absorption following repeated topical application .

Result of Action

The molecular and cellular effects of ozenoxacin’s action result in the death of bacterial cells. By inhibiting the enzymes necessary for DNA replication, ozenoxacin prevents the bacteria from replicating their DNA, which leads to cell death . Additionally, ozenoxacin has been shown to have anti-inflammatory effects, inhibiting the production of interleukin (IL)-6 and IL-8 by human epidermal keratinocytes .

Action Environment

The efficacy of antimicrobials like ozenoxacin can be influenced by several environmental factors. These include the bacterial status (such as susceptibility and resistance, tolerance, persistence, biofilm) and inoculum size, the antimicrobial concentrations, and host factors like serum effect and impact on gut microbiota

Safety and Hazards

Zukünftige Richtungen

Ozenoxacin has been used in trials studying the treatment of impetigo . As of December 11, 2017, the FDA approved Ferrer Internacional S.A.'s Xepi (ozenoxacin 1%) as a topically applied cream indicated for the treatment of impetigo caused by Staphylococccus aureus or Streptococcus pyogenes in adult and pediatric patients 2 months of age and older . Despite being a common and highly contagious bacterial skin infection that affects millions of children and adults in the United States each year, ozenoxacin cream is a novel, non-fluorinated quinolone that has demonstrated safe and effective therapy in both the adult and pediatric population .

Eigenschaften

IUPAC Name |

1-cyclopropyl-8-methyl-7-[5-methyl-6-(methylamino)pyridin-3-yl]-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c1-11-8-13(9-23-20(11)22-3)15-6-7-16-18(12(15)2)24(14-4-5-14)10-17(19(16)25)21(26)27/h6-10,14H,4-5H2,1-3H3,(H,22,23)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPIJWUTXQAGSLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1NC)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00947446 | |

| Record name | Ozenoxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00947446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Ozenoxacin is a quinolone antibiotic drug. And, like most quinolones, ozenoxacin predominately executes its mechanism of action by entering into bacterial cells and acting to inhibit the bacterial DNA replication enzymes DNA gyrase A and topoisomerase IV. As DNA gyrase A and topoisomerase IV are essential to bacterial DNA replication activities including supercoiling, supercoil relaxation, chromosomal condensation, chromosomal decatenation and more, their inhibition is the principal action of ozenoxacin's mechanism and it has been demonstrated to be bactericidal against *S. aureus* and *S. pyogenes* organisms. | |

| Record name | Ozenoxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12924 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

245765-41-7 | |

| Record name | Ozenoxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=245765-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ozenoxacin [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0245765417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ozenoxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12924 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ozenoxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00947446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OZENOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0LH498RFO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Ozenoxacin's mechanism of action?

A1: Ozenoxacin is a non-fluorinated quinolone antibiotic that exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV. [, , , , ] These enzymes are essential for bacterial DNA replication and cell division. By inhibiting these enzymes, Ozenoxacin prevents bacterial DNA from unwinding and duplicating, leading to bacterial cell death. [, , , ]

Q2: How does Ozenoxacin's dual-targeting mechanism differ from other quinolones?

A2: Unlike some other quinolones that preferentially target either DNA gyrase or topoisomerase IV, Ozenoxacin exhibits potent inhibitory activity against both enzymes at low concentrations. [, ] This dual-targeting mechanism may contribute to its enhanced antibacterial activity and lower potential for resistance development. [, ]

Q3: What is the molecular formula and weight of Ozenoxacin?

A3: Unfortunately, the provided research excerpts do not disclose the exact molecular formula and weight of Ozenoxacin.

Q4: How does the lack of a fluorine atom in Ozenoxacin affect its activity compared to other fluoroquinolones?

A4: Although Ozenoxacin lacks a fluorine atom commonly found in fluoroquinolones, it demonstrates potent antibacterial activity, even surpassing some fluoroquinolones in certain cases. [, , , ] Studies have shown that Ozenoxacin is highly effective against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MRSA), including strains resistant to other quinolones like ciprofloxacin and levofloxacin. [, , ]

Q5: Are there any studies exploring modifications to the Ozenoxacin structure and their impact on activity?

A5: The provided research excerpts do not delve into specific structural modifications of Ozenoxacin and their impact on activity.

Q6: What is the stability profile of Ozenoxacin in different formulations?

A6: Research indicates that Ozenoxacin demonstrates good stability in both ointment and cream formulations. [, , , ] Studies evaluating its stability under various conditions, including different temperatures and humidity levels, showed that Ozenoxacin remained stable for the duration of the studies. [, ] Additionally, research has explored nano-emulgel formulations of Ozenoxacin, which exhibited promising stability profiles over 6 months. [, ]

Q7: What is the systemic absorption of Ozenoxacin after topical application?

A7: Studies in humans have consistently shown negligible systemic absorption of Ozenoxacin after topical application of the cream or ointment formulations. [, , , , ] Even when applied to large skin areas or for extended periods, plasma concentrations of Ozenoxacin remained below the limit of quantification in most cases, indicating minimal systemic exposure. [, , , , ]

Q8: Does Ozenoxacin accumulate in skin tissues after topical application?

A8: Yes, research demonstrates that Ozenoxacin achieves high concentrations in the stratum corneum (the outermost layer of the skin) following topical application. [] Concentrations were found to be higher with twice-daily application compared to once-daily application. [] While lower concentrations were detected in the epidermis, levels in the dermis were generally below the limit of quantification, suggesting minimal penetration into deeper skin layers. []

Q9: Are there any known drug-transporter interactions or effects on drug-metabolizing enzymes associated with Ozenoxacin?

A9: The provided research excerpts do not specifically address Ozenoxacin's interactions with drug transporters or its effects on drug-metabolizing enzymes.

Q10: What is the in vitro activity of Ozenoxacin against common skin pathogens?

A10: Ozenoxacin displays potent in vitro activity against a wide range of Gram-positive bacteria, including Staphylococcus aureus (S. aureus) and Streptococcus pyogenes (S. pyogenes), which are primary pathogens responsible for impetigo. [, , , , , , ] It demonstrates excellent activity against both methicillin-susceptible and methicillin-resistant S. aureus (MRSA) strains. [, , , , , , ] Furthermore, Ozenoxacin exhibits greater bactericidal activity compared to mupirocin and fusidic acid, achieving a 3-log reduction in colony-forming units within 4 hours. []

Q11: What in vivo models have been used to evaluate Ozenoxacin's efficacy?

A11: Researchers have utilized a mouse model of S. aureus dermal infection to assess the efficacy of various Ozenoxacin concentrations and formulations. [] The findings from these studies demonstrated that Ozenoxacin effectively reduced bacterial load in the infected mice, even surpassing the efficacy of mupirocin and retapamulin ointments. []

Q12: What is the clinical efficacy of Ozenoxacin in treating impetigo?

A12: Several clinical trials have demonstrated that Ozenoxacin 1% cream is effective in treating impetigo in both adults and children. [, , , , , ] These trials showed that Ozenoxacin achieved significantly higher clinical and microbiological success rates compared to placebo. [, , , , , ] Moreover, Ozenoxacin exhibited a rapid onset of action and was well-tolerated by patients. [, , , , , ]

Q13: What is the potential for resistance development with Ozenoxacin?

A13: Studies suggest that Ozenoxacin has a low potential for selecting resistant mutants, even in strains with pre-existing mutations in the quinolone resistance-determining region (QRDR). [, , ] Its dual-targeting mechanism, rapid penetration into bacterial cells, and high mutant prevention concentration (MPC) contribute to its low resistance profile. [, , ]

Q14: Does Ozenoxacin exhibit activity against strains resistant to other topical antibiotics, such as mupirocin?

A14: Yes, studies show that Ozenoxacin demonstrates good activity against mupirocin-resistant staphylococci. [, , , ] This characteristic makes it a potentially valuable alternative treatment option for impetigo and other skin infections caused by mupirocin-resistant strains. [, , , ]

Q15: What is the safety profile of Ozenoxacin based on preclinical and clinical studies?

A15: Preclinical studies in juvenile rats and dogs indicated that Ozenoxacin is well-tolerated and does not exhibit the typical quinolone-induced arthropathy observed with some other quinolones. [] In clinical trials, Ozenoxacin was also well-tolerated by both adults and children with minimal systemic absorption. [, , , , , , ] The most common adverse events were mild and transient application site reactions, such as erythema and pruritus, which were comparable to placebo. []

Q16: Are there any concerns regarding the potential for phototoxicity or photoallergy with Ozenoxacin?

A16: Studies specifically evaluating the phototoxic and photoallergic potential of Ozenoxacin cream formulations in healthy volunteers found no evidence of these effects. [, ] These findings suggest that, unlike some fluoroquinolones, Ozenoxacin may pose a lower risk of phototoxicity and photoallergy. [, ]

Q17: Are there any long-term safety concerns associated with Ozenoxacin use?

A17: The available research primarily focuses on short-term use of Ozenoxacin for treating impetigo, and long-term safety data are limited. Further research is needed to fully assess the potential for long-term adverse effects.

Q18: What analytical methods are used to quantify Ozenoxacin in biological samples?

A18: Researchers employed liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to quantify Ozenoxacin concentrations in various matrices, including plasma, skin biopsies, and tape stripping samples. [, , ] This highly sensitive and specific technique enables accurate measurement of Ozenoxacin levels, even at low concentrations. [, , ]

Q19: Are there any established bioassays for evaluating Ozenoxacin's activity?

A19: Research has investigated the development and validation of a microbiological assay (bioassay) for determining the efficacy and bioactivity of Ozenoxacin in pharmaceutical products. [] This assay utilizes a two-stage cylinder plate method with Salmonella enterica serotype Abony as the test organism. [] The assay demonstrated good linearity, precision, and accuracy for quantifying Ozenoxacin in cream formulations. []

Q20: How does Ozenoxacin compare to other topical antibiotics used to treat impetigo, such as mupirocin and retapamulin?

A20: Ozenoxacin exhibits several advantages over existing topical antibiotics like mupirocin and retapamulin. It has demonstrated superior in vitro activity against both methicillin-susceptible and methicillin-resistant S. aureus (MRSA), including strains resistant to mupirocin and retapamulin. [, , , , , , ] Furthermore, clinical trials showed that Ozenoxacin achieved higher clinical and microbiological cure rates compared to placebo, with a rapid onset of action and a favorable safety profile. [, , , , , ] While mupirocin and retapamulin remain viable options, Ozenoxacin offers a valuable alternative, particularly in cases of resistance or treatment failure with these agents.

Q21: What are the potential cost implications of using Ozenoxacin compared to other topical antibiotics?

A21: While Ozenoxacin offers several clinical advantages, it's important to consider cost implications. Real-world studies comparing the economic consequences of Ozenoxacin versus mupirocin and fusidic acid for treating impetigo in Spain found that Ozenoxacin was associated with lower overall costs, driven by shorter treatment durations and fewer complications. []

Q22: Are there any ongoing studies exploring new applications for Ozenoxacin?

A22: Research is exploring the potential of Ozenoxacin for treating other bacterial skin infections beyond impetigo. For instance, one study investigated its efficacy in treating green nail syndrome caused by Pseudomonas aeruginosa and Achromobacter xylosoxidans, with promising results. [] Additionally, researchers are investigating Ozenoxacin's activity against Propionibacterium acnes, suggesting its potential use in treating acne vulgaris. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

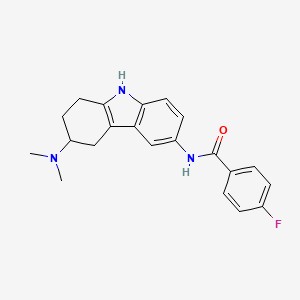

![4-fluoro-N-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]benzamide](/img/structure/B1663813.png)

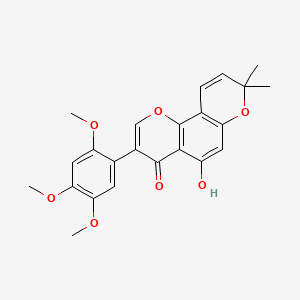

![[6-(Dimethylamino)-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]-dimethylazanium](/img/structure/B1663817.png)